molecular formula C14H11NOS B12544488 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 143704-89-6

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12544488
CAS No.: 143704-89-6
M. Wt: 241.31 g/mol
InChI Key: JGZXRHJHIHOKCR-UHFFFAOYSA-N
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Description

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrole ring fused with a thiophene ring and a phenyl group

Preparation Methods

The synthesis of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes has been reported to yield the desired product with high efficiency . This method is advantageous due to its high yield, low reaction times, and environmentally friendly conditions.

Chemical Reactions Analysis

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its combination of a pyrrole ring with a thiophene ring and a phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

143704-89-6

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

1-phenyl-3-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C14H11NOS/c16-14-9-11(13-7-4-8-17-13)10-15(14)12-5-2-1-3-6-12/h1-9H,10H2

InChI Key

JGZXRHJHIHOKCR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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